3-Aminobenzene-1,2-diol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

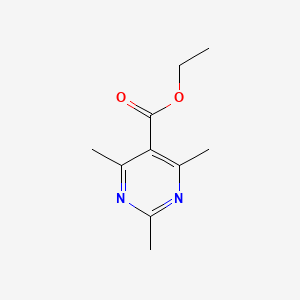

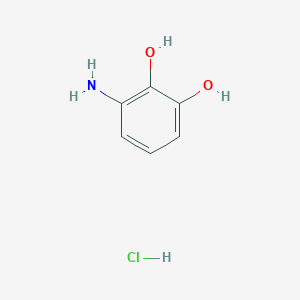

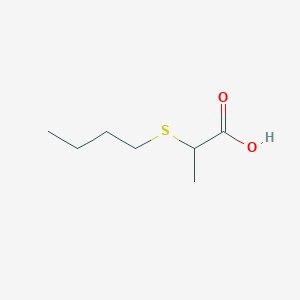

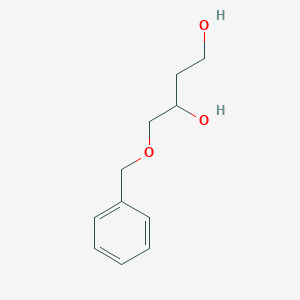

3-Aminobenzene-1,2-diol hydrochloride, also known by its CAS number 51220-97-4, is a chemical compound with the molecular formula C6H8ClNO2 . It has a molecular weight of 161.586 Da . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 3-Aminobenzene-1,2-diol hydrochloride consists of a benzene ring with two hydroxyl groups (-OH) and one amino group (-NH2) attached . The InChI code for this compound is 1S/C6H7NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,8-9H,7H2;1H .Physical And Chemical Properties Analysis

3-Aminobenzene-1,2-diol hydrochloride is a solid substance . It has a molecular weight of 161.586 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Corrosion Inhibition

Research by Verma, Quraishi, and Singh (2015) in the "Journal of The Taiwan Institute of Chemical Engineers" explores derivatives of 2-aminobenzene-1,3-dicarbonitriles, closely related to 3-aminobenzene-1,2-diol hydrochloride, as corrosion inhibitors for mild steel in acidic environments. They found that these compounds exhibit high inhibition efficiency and adhere to the steel surface, forming a protective layer (Verma, Quraishi, & Singh, 2015).

Biodegradation of Pollutants

Ferraroni et al. (2005) in the "Journal of Biological Chemistry" discuss the role of Hydroxyquinol 1,2-dioxygenase, an enzyme that catalyzes the ring cleavage of hydroxyquinol, a compound structurally similar to 3-aminobenzene-1,2-diol. This process is crucial in the degradation of various polychloro- and nitroaromatic pollutants, highlighting the potential environmental applications of related compounds (Ferraroni et al., 2005).

Synthesis of Heterocyclic Compounds

Mohsein, Majeed, and Al-Ameerhelal (2019) in the "Research Journal of Pharmacy and Technology" discuss the synthesis of 3-hydroxy-4-aminobenzene sulfonamide derivatives, structurally similar to 3-aminobenzene-1,2-diol hydrochloride. These compounds are used as starting materials in the creation of new heterocyclic compounds, indicating their importance in pharmaceutical and chemical synthesis (Mohsein, Majeed, & Al-Ameerhelal, 2019).

Development of Electrochemical Biosensors

Carelli, Chiarotto, Curulli, and Palleschi (1996) in "Electrochimica Acta" explore the electropolymerization of hydroxybenzene and aminobenzene isomers, similar to 3-aminobenzene-1,2-diol hydrochloride, on platinum electrodes. This research is significant for the development of interference-free electrochemical biosensors, which have broad applications in biochemical and medical diagnostics (Carelli, Chiarotto, Curulli, & Palleschi, 1996).

Safety And Hazards

The safety information for 3-Aminobenzene-1,2-diol hydrochloride indicates that it is potentially hazardous. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin and eye irritation, and may be harmful if inhaled .

特性

IUPAC Name |

3-aminobenzene-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,8-9H,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWCRPNKAZULNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536142 |

Source

|

| Record name | 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminobenzene-1,2-diol hydrochloride | |

CAS RN |

51220-97-4 |

Source

|

| Record name | 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)

![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)

![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)